molecular formula C6H5N3O B1203732 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 57489-79-9

pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B1203732
CAS RN: 57489-79-9
M. Wt: 135.12 g/mol
InChI Key: BUEFDJQUUGMUJO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has been identified as a potential antituberculosis lead . The core of this scaffold has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .


Synthesis Analysis

This compound has been synthesized through various methods. For instance, two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo [1,5- a ]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo [1,5- a ]pyrimidin-7 (4H)-one (5), were successfully prepared via a simple synthetic method .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core has been widely studied and various crystal arrangements were reported . The structure of this compound depends on the nature of the substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-7(4H)-one has a molecular weight of 135.13 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Synthesis of Difluoromethyl-Substituted Derivatives

Pyrazolo[1,5-a]pyrimidines: have been synthesized with difluoromethyl groups, which are of interest due to their potential to increase biological activity and metabolic stability . The regioselective synthesis involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, leading to derivatives that are valuable for further biological exploration.

Development of Fluorophores

These compounds have been identified as strategic for optical applications due to their tunable photophysical properties . They serve as fluorophores with potential uses in studying intracellular processes, chemosensors, and organic materials. The electron-donating groups at position 7 on the fused ring enhance absorption and emission behaviors, making them suitable for solid-state emitters.

Antibacterial Agents

Some derivatives of pyrazolo[1,5-a]pyrimidines exhibit antibacterial properties. The structural framework allows for the development of new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria .

Cytotoxic Agents

The cytotoxic activity of these compounds makes them candidates for cancer research. They can be designed to target specific cancer cells, potentially leading to new chemotherapy drugs .

Antifungal Applications

Pyrazolo[1,5-a]pyrimidines also show promise as antifungal agents. Their ability to inhibit the growth of fungi can be harnessed to treat fungal infections .

Antitumor Activity

The antitumor properties of these compounds are being explored for their potential use in cancer therapy. Research is focused on understanding their mechanism of action and improving their efficacy as antitumor agents .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFDJQUUGMUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973014, DTXSID501297017
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyrazolo[1,5-a]pyrimidin-7(4H)-one

CAS RN

57489-79-9, 29274-23-5
Record name 57489-79-9
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Record name Pyrazolo[1,5-a]pyrimidin-7-ol
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Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Record name pyrazolo[1,5-a]pyrimidin-7-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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